molecular formula C10H7BrN2O2 B578527 4-Amino-6-bromoquinoline-3-carboxylic acid CAS No. 1216263-67-0

4-Amino-6-bromoquinoline-3-carboxylic acid

Cat. No.: B578527
CAS No.: 1216263-67-0
M. Wt: 267.082
InChI Key: NNUIEFZTKCWYTA-UHFFFAOYSA-N
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Description

4-Amino-6-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of quinoline derivatives followed by amination and carboxylation reactions. Specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and ammonia or amines for amination, are employed .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often utilized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-bromoquinoline-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-bromoquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application, but it often involves the disruption of cellular processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinoline-3-carboxylic acid
  • 4-Amino-3-bromoquinoline
  • 8-Bromoquinoline-3-carboxylic acid

Uniqueness

4-Amino-6-bromoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

4-Amino-6-bromoquinoline-3-carboxylic acid (ABQCA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrN2O2C_{10}H_7BrN_2O_2 and a molecular weight of approximately 267.079 g/mol. The compound features a quinoline ring structure, characterized by a fused benzene and pyridine ring, with an amino group at the fourth position, a bromo substituent at the sixth position, and a carboxylic acid group at the third position. These substitutions contribute to its distinct chemical properties and potential biological activities.

The exact mechanism of action for ABQCA remains largely unexplored; however, its structural characteristics suggest several possible interactions with biological targets. The compound can potentially bind to various enzymes or receptors, inhibiting their activity or altering their function. This interaction may disrupt cellular processes or signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that 4-aminoquinoline derivatives, including ABQCA, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, one study highlighted the antibacterial evaluation of similar compounds, noting that certain derivatives demonstrated promising activity against these pathogens .

Anticancer Potential

ABQCA has also been investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or interfering with DNA replication. Preliminary studies suggest that ABQCA may exhibit cytotoxic effects on cancer cell lines, warranting further exploration into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique substitution pattern of ABQCA sets it apart from other quinoline derivatives. Below is a comparison table highlighting the structural characteristics and unique features of ABQCA relative to similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-Aminoquinoline Amino group at position 4; no bromo or carboxylLacks halogen substitution and carboxylic group
6-Bromoquinoline Bromo group at position 6; no amino or carboxylLacks amino functionality
3-Carboxyquinoline Carboxyl group at position 3; no amino or bromoLacks both amino and halogen substituents
4-Amino-7-chloroquinoline Amino at position 4; chloro at position 7Different halogen substitution
This compound Amino at position 4; bromo at position 6; carboxyl at position 3Enhanced biological activity due to combined functional groups

This table illustrates how the presence of both an amino and a bromo group, along with a carboxylic acid moiety in ABQCA, may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Properties

IUPAC Name

4-amino-6-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUIEFZTKCWYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673694
Record name 4-Amino-6-bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216263-67-0
Record name 4-Amino-6-bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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